molecular formula C20H10ClNO6S B4296946 6-(2-CHLORO-4-NITROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL BENZOATE

6-(2-CHLORO-4-NITROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL BENZOATE

Cat. No.: B4296946
M. Wt: 427.8 g/mol
InChI Key: PSUHTARNVDTCLC-UHFFFAOYSA-N
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Description

6-(2-CHLORO-4-NITROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL BENZOATE is a complex organic compound that features a benzoxathiol ring system substituted with a benzoate group and a 2-chloro-4-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-CHLORO-4-NITROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL BENZOATE typically involves multi-step organic reactions. One common method involves the reaction of 2-chloro-4-nitrophenol with benzoyl chloride in the presence of a base to form the benzoate ester. This intermediate is then reacted with a benzoxathiol derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-(2-CHLORO-4-NITROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(2-CHLORO-4-NITROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL BENZOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and kinetic studies.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-CHLORO-4-NITROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL BENZOATE involves its interaction with specific molecular targets. The compound’s electrophilic nature allows it to react with nucleophilic sites on biomolecules, potentially disrupting normal cellular functions. This can lead to various biological effects, including inhibition of enzyme activity and interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-nitrophenyl benzoate
  • 4-chloro-2-nitrophenyl benzoate
  • 2,6-dichloro-4-nitrophenol

Uniqueness

6-(2-CHLORO-4-NITROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL BENZOATE is unique due to its benzoxathiol ring system, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

[6-(2-chloro-4-nitrophenyl)-2-oxo-1,3-benzoxathiol-5-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10ClNO6S/c21-15-8-12(22(25)26)6-7-13(15)14-9-17-18(29-20(24)28-17)10-16(14)27-19(23)11-4-2-1-3-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUHTARNVDTCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2C4=C(C=C(C=C4)[N+](=O)[O-])Cl)OC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-CHLORO-4-NITROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL BENZOATE
Reactant of Route 2
Reactant of Route 2
6-(2-CHLORO-4-NITROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL BENZOATE
Reactant of Route 3
6-(2-CHLORO-4-NITROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL BENZOATE
Reactant of Route 4
6-(2-CHLORO-4-NITROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL BENZOATE
Reactant of Route 5
6-(2-CHLORO-4-NITROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL BENZOATE
Reactant of Route 6
6-(2-CHLORO-4-NITROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL BENZOATE

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